molecular formula C24H29N3O3 B11214505 4-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-ethyl-6-methyl-1,4-benzoxazin-3-one

4-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-ethyl-6-methyl-1,4-benzoxazin-3-one

Cat. No.: B11214505
M. Wt: 407.5 g/mol
InChI Key: QNFHKHHVSGOFNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-ethyl-6-methyl-1,4-benzoxazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperazine moiety and a benzoxazinone core

Preparation Methods

The synthesis of 4-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-ethyl-6-methyl-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzylpiperazine Moiety: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form 4-benzylpiperazine.

    Formation of the Benzoxazinone Core: The benzoxazinone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an o-aminophenol derivative.

    Coupling of the Two Moieties: The final step involves coupling the benzylpiperazine moiety with the benzoxazinone core using a suitable linker, such as an oxoethyl group, under controlled conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

4-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-ethyl-6-methyl-1,4-benzoxazin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzylpiperazine moiety, where various substituents can be introduced using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified versions of the original compound with altered functional groups.

Scientific Research Applications

4-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-ethyl-6-methyl-1,4-benzoxazin-3-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-ethyl-6-methyl-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, leading to the modulation of their activity. For example, it has been shown to inhibit the activity of oxidoreductase enzymes, which play a crucial role in various metabolic processes . The binding of the compound to these enzymes is stabilized by hydrophobic interactions between the aromatic moieties of the ligand and the lipophilic residues of the enzyme’s binding site .

Comparison with Similar Compounds

4-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-ethyl-6-methyl-1,4-benzoxazin-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C24H29N3O3

Molecular Weight

407.5 g/mol

IUPAC Name

4-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-ethyl-6-methyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C24H29N3O3/c1-3-21-24(29)27(20-15-18(2)9-10-22(20)30-21)17-23(28)26-13-11-25(12-14-26)16-19-7-5-4-6-8-19/h4-10,15,21H,3,11-14,16-17H2,1-2H3

InChI Key

QNFHKHHVSGOFNM-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C2=C(O1)C=CC(=C2)C)CC(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.